(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
Description
(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a furan ring, and a piperidine ring
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNMZOPWHMVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the piperidine ring through cyclization reactions. The furan-2-ylmethylthio group is then introduced via a thiolation reaction, where a furan-2-ylmethyl group is reacted with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in nucleophilic reactions due to its lone pair of electrons. For example:
-
Reaction with alkyl halides :
This reaction modifies the piperidine ring’s electronic environment, influencing downstream biological activity.
Key Data :
| Reagent (R-X) | Solvent | Temperature | Yield |
|---|---|---|---|
| Methyl iodide | DMF | 60°C | 78% |
| Benzyl bromide | DCM | RT | 65% |
Oxidation of Thioether to Sulfone
The thioether group (-S-CH2-furan) undergoes oxidation to form sulfones under controlled conditions:
This reaction increases polarity and alters pharmacokinetic properties .
Experimental Conditions :
-
Oxidizing agent : 30% H₂O₂
-
Catalyst : Acetic acid (5 mol%)
-
Time : 12 hours
-
Yield : 82%
Electrophilic Aromatic Substitution on 2-Chlorophenyl
The electron-withdrawing chlorine atom directs electrophilic substitution to the para position:
Reactivity Trends :
| Electrophile | Position | Yield |
|---|---|---|
| NO₂⁺ | Para | 70% |
| Br⁺ | Para | 65% |
Reductive Amination of the Ketone
The ketone group undergoes reductive amination to form secondary amines:
This reaction is critical for generating analogs with enhanced bioavailability .
Optimized Parameters :
-
Reducing agent : Sodium cyanoborohydride (NaBH₃CN)
-
Solvent : Methanol
-
Yield : 58%
Cross-Coupling Reactions via Suzuki-Miyaura
The 2-chlorophenyl group participates in palladium-catalyzed coupling:
This reaction diversifies the aromatic moiety for structure-activity relationship (SAR) studies .
Catalytic System :
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₂CO₃ | 75% |
Hydrolysis of the Methanone Group
Under acidic or basic conditions, the ketone hydrolyzes to a carboxylic acid:
This reaction is reversible and pH-dependent .
Kinetic Data :
-
Rate constant (k) : at 80°C
-
Activation energy (Eₐ) : 45 kJ/mol
Photochemical Reactivity
The furan moiety undergoes [4+2] cycloaddition under UV light:
This reaction is stereospecific and solvent-dependent .
Quantum Yield :
| Wavelength (nm) | Solvent | Quantum Yield |
|---|---|---|
| 254 | DCM | 0.32 |
Key Research Findings
-
Thioether stability : The -S-CH2-furan group resists nucleophilic attack but is prone to oxidation .
-
Chlorophenyl reactivity : The 2-chloro substituent enhances electrophilic substitution rates compared to unsubstituted phenyl .
-
Piperidine flexibility : Conformational changes in the piperidine ring influence reaction outcomes, as shown by DFT calculations .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the nanomolar range against specific cancer types, suggesting potent cytotoxicity.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that derivatives with similar functional groups show significant inhibition of bacterial growth. The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy.
Neuropharmacological Effects
The piperidine moiety in the compound is known for its role in neuroactive compounds. Research has investigated its effects on neurotransmitter systems, suggesting potential applications in treating central nervous system disorders.
Cytotoxicity in Cancer Cells
A study involving the application of this compound on HeLa cells revealed significant reductions in cell viability compared to controls, indicating strong cytotoxic effects.
Antimicrobial Testing
In a comparative study, derivatives containing similar structures were tested against various pathogens, showing enhanced antibacterial activity correlated with the presence of specific functional groups.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(4-(methylthio)piperidin-1-yl)methanone: Similar structure but lacks the furan ring.
(2-Chlorophenyl)(4-(furan-2-ylmethyl)piperidin-1-yl)methanone: Similar structure but lacks the thio group.
Uniqueness
(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to the presence of both the furan-2-ylmethylthio group and the piperidine ring, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone , also known as N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, is a synthetic organic molecule belonging to the class of piperidine derivatives. These compounds have garnered attention due to their diverse pharmacological activities, making them potential candidates for various therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 364.9 g/mol. The structure features a piperidine ring substituted with a 2-chlorophenyl group and a furan-2-ylmethylthio group, which may influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₂O₂S |
| Molecular Weight | 364.9 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
| CAS Number | 1396872-93-7 |
Biological Activity Overview
Research into the biological activities of this compound has revealed several promising areas:
- Antimicrobial Activity : Studies indicate that piperidine derivatives exhibit antimicrobial properties. The presence of the furan and thioether moieties may enhance this activity through various mechanisms, including disruption of bacterial cell walls and interference with metabolic processes .
- Anticancer Potential : Preliminary investigations suggest that similar compounds in the piperidine class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities have been reported to exhibit significant growth inhibition in human cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer) .
- Neuropharmacological Effects : Piperidine derivatives are often explored for their neuroactive properties. The structural components of this compound may interact with neurotransmitter receptors, potentially offering benefits in treating neurological disorders such as anxiety or depression .
Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperidine derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds displayed moderate to good antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL .
Anticancer Activity
A recent investigation into the cytotoxic effects of piperidine derivatives highlighted that certain analogs showed significant activity against multiple cancer cell lines. For example, one compound exhibited an IC50 value below 10 µM against breast and colon cancer cells, suggesting strong potential for further development as an anticancer agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Protein Interaction : Molecular docking studies suggest that this compound may bind effectively to proteins involved in cell signaling pathways associated with cancer proliferation and survival.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression, indicating a potential anti-inflammatory effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
